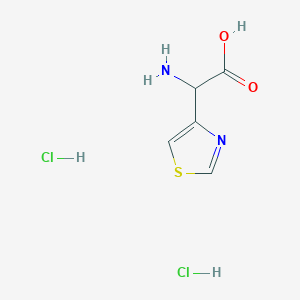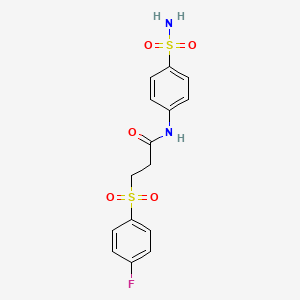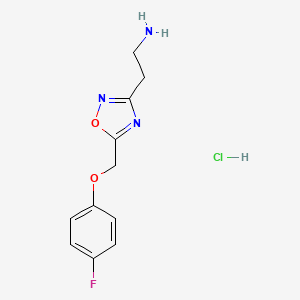![molecular formula C24H22N6O2S2 B2745430 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione CAS No. 673454-23-4](/img/no-structure.png)
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is an aromatic compound composed of a pyrimidine ring fused to an imidazole ring. Purines, including substituted members and their tautomers, are planar and aromatic due to delocalization of their pi electrons .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiazolylsulfanyl and dihydro-isoquinolinyl groups are likely to contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific locations and orientations of its functional groups. For instance, the sulfanyl group (-SH) in the benzothiazolylsulfanyl moiety could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, its solubility would depend on the balance of hydrophobic and hydrophilic regions in the molecule .Mécanisme D'action
Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. If this compound interacts with biological systems, its purine core could potentially allow it to interact with nucleic acids or other purine-interacting entities within the cell .
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
673454-23-4 |
|---|---|
Nom du produit |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione |
Formule moléculaire |
C24H22N6O2S2 |
Poids moléculaire |
490.6 |
Nom IUPAC |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H22N6O2S2/c1-28-20-19(21(31)27-23(28)32)30(12-13-33-24-25-17-8-4-5-9-18(17)34-24)22(26-20)29-11-10-15-6-2-3-7-16(15)14-29/h2-9H,10-14H2,1H3,(H,27,31,32) |
Clé InChI |
ZVGNZVHJGYNIFC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CCSC5=NC6=CC=CC=C6S5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




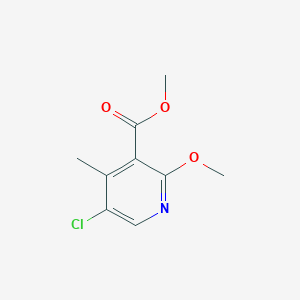
![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)

![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)
![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)
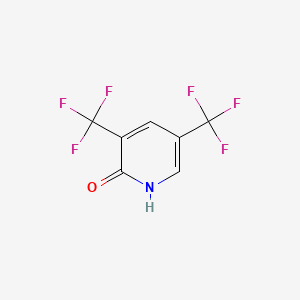
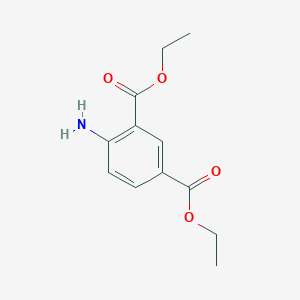
![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)
